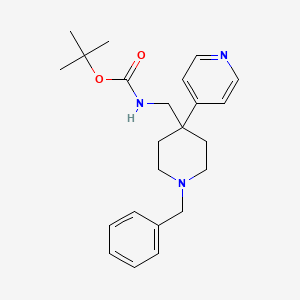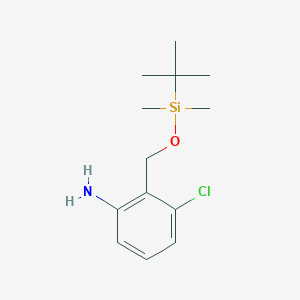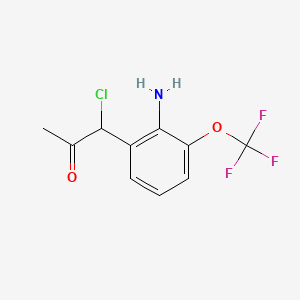
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, which is known for its unique electronic properties, making it valuable in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves several steps. One common method includes the reaction of 2-amino-3-(trifluoromethoxy)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its trifluoromethoxy group, which imparts unique electronic properties. Similar compounds include:
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different reactivity and binding properties.
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one: The trifluoromethyl group provides different steric and electronic effects compared to the trifluoromethoxy group.
These differences highlight the uniqueness of this compound and its potential for various applications.
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[2-amino-3-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,15H2,1H3 |
InChI Key |
CFEVCBDMXOYOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


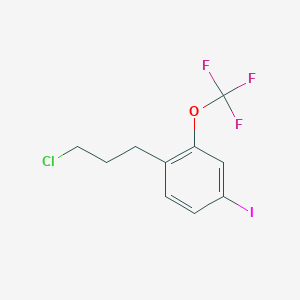
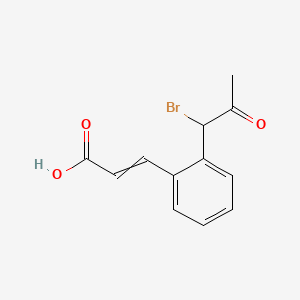
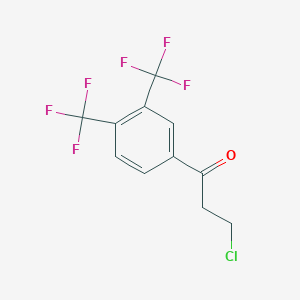
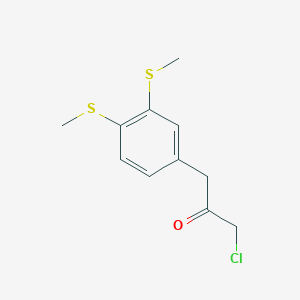
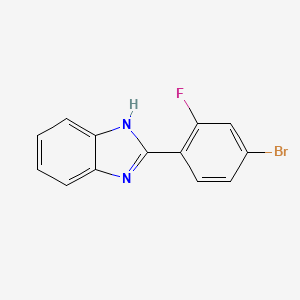
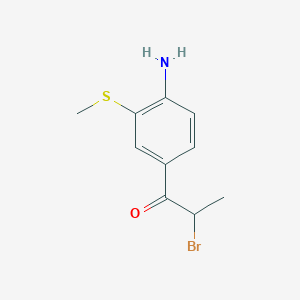
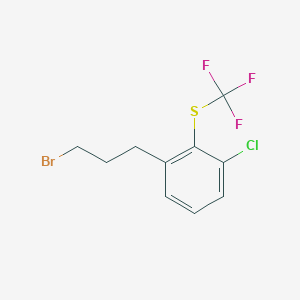
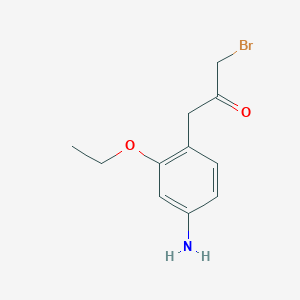

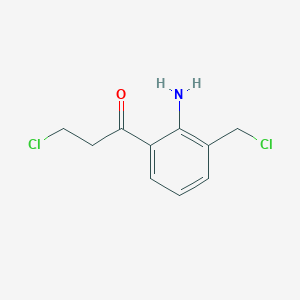
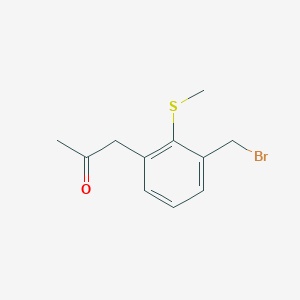
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
